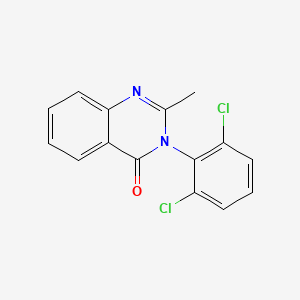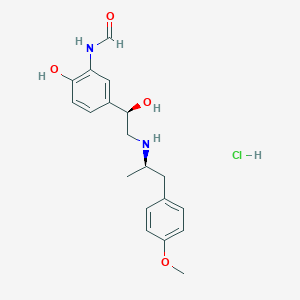
Formoterol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formoterol hydrochloride is a long-acting beta2-adrenergic receptor agonist used primarily as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It works by relaxing the smooth muscles in the airways, making it easier to breathe. This compound is known for its rapid onset of action and prolonged duration of effect, making it a valuable medication for both acute relief and long-term control of respiratory conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Formoterol hydrochloride is synthesized through a multi-step chemical process. The synthesis typically involves the formation of the core structure followed by the introduction of functional groups necessary for its activity. Key steps include:
Formation of the Core Structure: The synthesis begins with the preparation of the core phenethylamine structure.
Functional Group Introduction: Hydroxyl and methoxy groups are introduced through specific reactions, such as hydroxylation and methylation.
Final Assembly: The final product is obtained by combining the intermediate compounds under controlled conditions, followed by purification and crystallization to obtain this compound in its pure form
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the chemical reactions in batches.
Purification: Advanced purification techniques, such as chromatography, are employed to isolate the pure compound.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product
Análisis De Reacciones Químicas
Types of Reactions: Formoterol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its pharmacological properties
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents
Major Products:
Oxidation Products: Various oxidized derivatives with altered pharmacological activity.
Reduction Products: Reduced forms with potential changes in efficacy.
Substitution Products: Modified compounds with new functional groups
Aplicaciones Científicas De Investigación
Formoterol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of beta2-adrenergic receptor agonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Extensively studied for its therapeutic effects in asthma and COPD management.
Industry: Utilized in the development of inhalation therapies and combination drug formulations .
Mecanismo De Acción
Formoterol hydrochloride exerts its effects by binding to beta2-adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in the relaxation of bronchial smooth muscle, bronchodilation, and improved airflow. The compound’s rapid onset and prolonged duration of action are attributed to its high affinity for beta2-adrenergic receptors and its ability to remain bound to these receptors for extended periods .
Comparación Con Compuestos Similares
Formoterol hydrochloride is often compared with other long-acting beta2-adrenergic receptor agonists, such as salmeterol and vilanterol. Key differences include:
This compound: Rapid onset of action (2-3 minutes), long duration (up to 12 hours), high affinity for beta2 receptors.
Salmeterol: Slower onset of action (10-20 minutes), long duration (up to 12 hours), moderate affinity for beta2 receptors.
Vilanterol: Rapid onset of action (5-10 minutes), very long duration (up to 24 hours), high affinity for beta2 receptors
This compound’s unique combination of rapid onset and prolonged duration makes it particularly effective for both acute relief and long-term management of respiratory conditions.
Propiedades
Número CAS |
1254710-01-4 |
|---|---|
Fórmula molecular |
C19H25ClN2O4 |
Peso molecular |
380.9 g/mol |
Nombre IUPAC |
N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide;hydrochloride |
InChI |
InChI=1S/C19H24N2O4.ClH/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1H/t13-,19+;/m1./s1 |
Clave InChI |
VBOQGHUYFLYKOQ-QVRIGTRMSA-N |
SMILES isomérico |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.Cl |
SMILES canónico |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



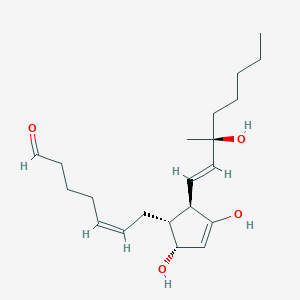
![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
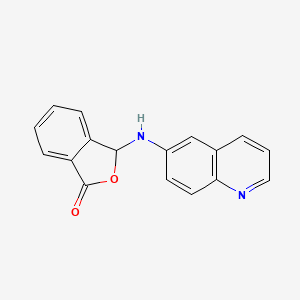
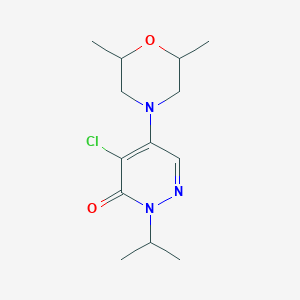
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
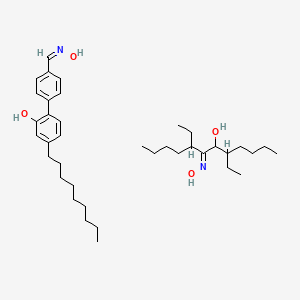
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
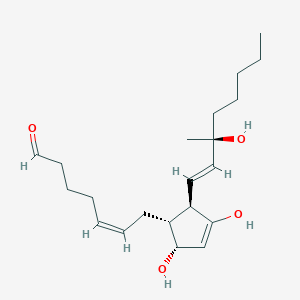

![N'-[(E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene]pyridine-4-carbohydrazide](/img/structure/B14147863.png)
![N-[5-methoxy-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B14147865.png)
